molecular formula C19H23NO2S B2581953 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide CAS No. 877633-53-9

4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide

Cat. No.: B2581953
CAS No.: 877633-53-9
M. Wt: 329.46
InChI Key: URUMWXSPQUTDNT-UHFFFAOYSA-N
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Description

4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide is a synthetic organic compound that features a thiophene ring, a trimethylphenyl group, and an oxane carboxamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for drug discovery and development.

    Medicine: As a candidate for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Introduction of the Trimethylphenyl Group: The trimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using trimethylbenzene and an appropriate electrophile.

    Formation of the Oxane Ring: The oxane ring can be formed through an intramolecular cyclization reaction.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the oxane carboxylic acid and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(thiophen-2-yl)-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide: can be compared with other thiophene-containing carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the trimethylphenyl group, for example, can influence the compound’s steric and electronic characteristics, potentially leading to unique reactivity and interactions.

Properties

IUPAC Name

4-thiophen-2-yl-N-(2,4,6-trimethylphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-13-11-14(2)17(15(3)12-13)20-18(21)19(6-8-22-9-7-19)16-5-4-10-23-16/h4-5,10-12H,6-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUMWXSPQUTDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2(CCOCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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